molecular formula C10H8N2O2 B14136950 1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one CAS No. 89204-84-2

1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one

Cat. No.: B14136950
CAS No.: 89204-84-2
M. Wt: 188.18 g/mol
InChI Key: IVLCTMNXXDOBCS-UHFFFAOYSA-N
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Description

1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions . Another approach involves the reductive dephosphorylation of 3-(diethylphosphoryloxy)oxindoles using hydroiodic acid . These methods highlight the versatility and adaptability of synthetic strategies for indole derivatives.

Chemical Reactions Analysis

1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroiodic acid, methanesulfonic acid, and phenylhydrazine. The major products formed from these reactions are typically oxindoles and other indole derivatives.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and receptors, modulating their activity and leading to various biological outcomes.

Comparison with Similar Compounds

1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. The compound’s diverse applications and mechanisms of action underscore its importance in advancing scientific research and industrial applications.

Properties

CAS No.

89204-84-2

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-acetyl-3-iminoindol-2-one

InChI

InChI=1S/C10H8N2O2/c1-6(13)12-8-5-3-2-4-7(8)9(11)10(12)14/h2-5,11H,1H3

InChI Key

IVLCTMNXXDOBCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=N)C1=O

Origin of Product

United States

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